Heptafluoro-1-iodopropane

Catalog No.
S570929
CAS No.
754-34-7
M.F
C3F7I
M. Wt
295.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoro-1-iodopropane

CAS Number

754-34-7

Product Name

Heptafluoro-1-iodopropane

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane

Molecular Formula

C3F7I

Molecular Weight

295.93 g/mol

InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F

Synonyms

PERFLUOROPROPYL IODIDE;N-HEPTAFLUOROPROPYL IODIDE;1,1,1,2,2,3,3-heptafluoro-3-iodo-propan;1,1,1,2,2,3,3-heptafluoro-3-iodopropane;1,1,2,2,3,3,3-heptafluoro-1-iodopropane;1-Iodoperfluoropropane;1-Perfluoropropyl iodide;1-perfluoropropyliodide

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F

The exact mass of the compound Heptafluoro-1-iodopropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Heptafluoro-1-iodopropane is a key organofluorine intermediate used to introduce the heptafluoropropyl (n-C3F7) moiety into organic molecules. As a member of the perfluoroalkyl iodide (R_f-I) class, its primary value lies in the reactivity of its carbon-iodine bond, which is significantly weaker than corresponding C-Br or C-Cl bonds. This property makes it an efficient precursor for generating the n-C3F7 radical under thermal, photochemical, or electrochemical conditions, enabling its use in radical additions, polymerizations, and other perfluoroalkylation reactions. [REFS-1, REFS-2]

Selecting a perfluoroalkyl source based on core structure alone is unreliable. Substituting Heptafluoro-1-iodopropane with its brominated analog (Heptafluoro-1-bromopropane) fundamentally alters the bond dissociation energy, demanding harsher conditions for radical generation and lowering reaction efficiency. [1] Likewise, changing the chain length to analogs like 1-iodoperfluoroethane (C2F5I) or 1-iodoperfluorobutane (C4F9I) significantly modifies physical properties such as boiling point and vapor pressure. This directly impacts process parameters, including reaction temperature control, handling safety, and the feasibility of post-reaction purification by distillation, making these compounds distinct reagents for specific process windows.

Electrochemical Advantage: Lower Energy Requirement for Radical Generation vs. Brominated Analog

Heptafluoro-1-iodopropane is significantly easier to reduce electrochemically than its brominated counterpart, Heptafluoro-1-bromopropane. Cyclic voltammetry measurements show the peak reduction potential for Heptafluoro-1-iodopropane is -0.99 V. [1] In contrast, the reduction potential for Heptafluoro-1-bromopropane under identical conditions is -1.53 V. [1] This 540 mV difference demonstrates that generating the critical n-C3F7 radical requires substantially less energy when starting from the iodide, making it a more efficient precursor for electrosynthesis and single-electron transfer (SET) photocatalysis.

Evidence DimensionPeak Reduction Potential (vs Ag/AgCl)
Target Compound Data-0.99 V
Comparator Or BaselineHeptafluoro-1-bromopropane: -1.53 V
Quantified Difference540 mV more favorable (less negative)
ConditionsCyclic voltammetry in 0.1 M Bu4NPF6/CH3CN using a silver electrode.

This lower energy requirement translates to higher efficiency, milder reaction conditions, and broader catalyst compatibility in modern electrosynthesis and photocatalysis workflows.

Processability and Handling: Optimized Volatility Profile for Laboratory-Scale Operations

Heptafluoro-1-iodopropane possesses a boiling point of 41 °C, which provides a practical balance for handling and purification compared to its shorter and longer perfluoroalkyl iodide homologs. The shorter analog, 1-iodoperfluoroethane (C2F5I), has a boiling point of 12 °C, making it a gas at slightly elevated room temperatures and more difficult to handle as a liquid. [1] The longer analog, 1-iodoperfluorobutane (C4F9I), has a higher boiling point of 67 °C, which can complicate its removal from reaction mixtures via distillation without exposing thermally sensitive products to higher temperatures. [2]

Evidence DimensionBoiling Point
Target Compound Data41 °C
Comparator Or Baseline1-Iodoperfluoroethane: 12 °C | 1-Iodoperfluorobutane: 67 °C
Quantified Difference29 °C higher than C2 analog; 26 °C lower than C4 analog.
ConditionsStandard atmospheric pressure.

Its moderate boiling point allows for easy handling as a liquid at room temperature while enabling efficient, low-temperature removal during workup, protecting sensitive products.

Precursor Suitability: Higher Reactivity via Weaker C–I Bond for Efficient Radical Generation

The utility of Heptafluoro-1-iodopropane as a perfluoroalkylation agent is rooted in the inherent weakness of its C–I bond compared to the C–Br bond of its direct analog, Heptafluoro-1-bromopropane. The average bond dissociation energy (BDE) for a primary R_f–I bond is approximately 53 kcal/mol, whereas the BDE for a primary R_f–Br bond is significantly higher at ~69 kcal/mol. [REFS-1, REFS-2] This ~16 kcal/mol difference means that homolytic cleavage to form the desired n-C3F7 radical occurs more readily and under milder conditions (e.g., lower temperatures or less energetic light sources) when using the iodide precursor. This translates directly to improved reaction efficiency and higher yields in radical-mediated processes.

Evidence DimensionAverage Bond Dissociation Energy (BDE)
Target Compound Data~53 kcal/mol (for R_f-I)
Comparator Or BaselineHeptafluoro-1-bromopropane: ~69 kcal/mol (for R_f-Br)
Quantified Difference~16 kcal/mol weaker bond
ConditionsGeneral values for primary perfluoroalkyl halides.

The weaker C-I bond allows for more efficient radical generation, enabling higher yields and the use of milder reaction conditions, which improves compatibility with sensitive functional groups and reduces energy costs.

Precursor for Electrosynthesis and Photocatalytic Perfluoroalkylation

For workflows utilizing modern synthetic methods like electrochemistry or photocatalysis, the lower reduction potential of Heptafluoro-1-iodopropane makes it the indicated choice over its brominated analog for generating the n-C3F7 radical with minimal energy input and maximum efficiency. [1]

Laboratory-Scale Synthesis Requiring Facile Reagent Removal

In multi-step syntheses involving thermally sensitive substrates or products, the 41 °C boiling point of this compound allows for straightforward removal under reduced pressure at or near room temperature, a significant process advantage over higher-boiling analogs like 1-iodoperfluorobutane.

Efficient Perfluoroalkylation under Mild Thermal or Photochemical Conditions

When seeking to perform radical additions to alkenes or arenes without harsh initiators or high temperatures, the weaker C-I bond allows for more efficient radical generation compared to C-Br or C-Cl analogs, leading to higher yields and better preservation of sensitive functional groups in the substrate. [2]

XLogP3

3.4

Boiling Point

41.2 °C

Melting Point

-95.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27636-85-7
754-34-7

Wikipedia

Heptafluoro-1-iodopropane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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